
5-Amino-3-(ethoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(ethoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(ethoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by the introduction of an ethoxymethyl group through alkylation. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, would be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
5-Amino-3-(ethoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidines.
科学的研究の応用
5-Amino-3-(ethoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-Amino-3-(ethoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling processes.
類似化合物との比較
Similar Compounds
3-Amino-5-methylisoxazole: Another nitrogen-containing heterocycle with similar reactivity.
5-Amino-3-methylpyrazole: Shares structural similarities and undergoes comparable chemical reactions.
2-Amino-4-methylpyrimidine: Another pyrimidine derivative with analogous properties.
Uniqueness
5-Amino-3-(ethoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C8H13N3O3 |
|---|---|
分子量 |
199.21 g/mol |
IUPAC名 |
5-amino-3-(ethoxymethyl)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O3/c1-3-14-5-11-7(12)6(9)4-10(2)8(11)13/h4H,3,5,9H2,1-2H3 |
InChIキー |
JMBRWVLMHPPZTN-UHFFFAOYSA-N |
正規SMILES |
CCOCN1C(=O)C(=CN(C1=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


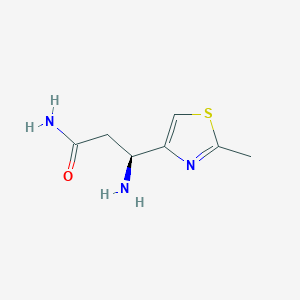

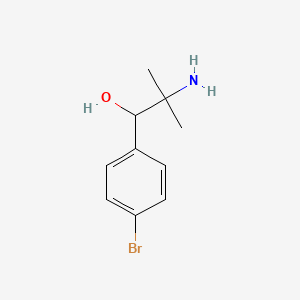
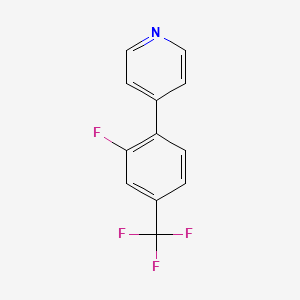
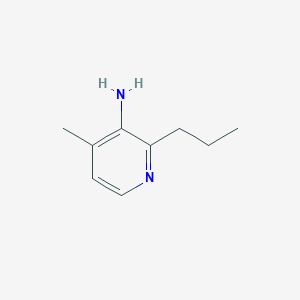
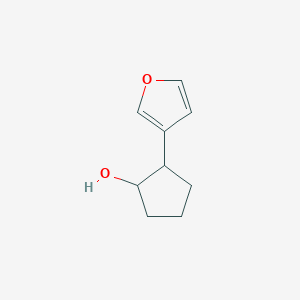
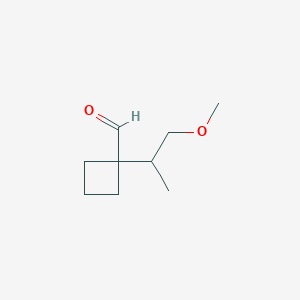
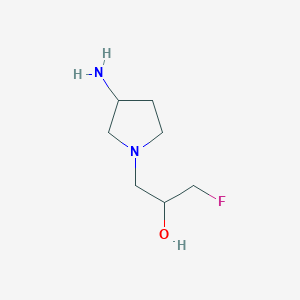
![[(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B13313092.png)

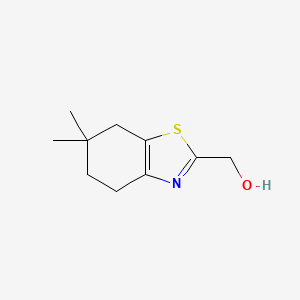


![3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13313113.png)
